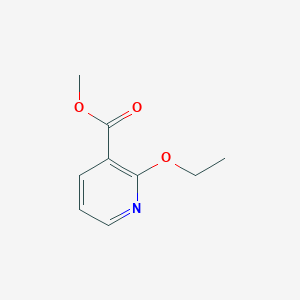

Methyl 2-ethoxypyridine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 2-ethoxypyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-8-7(9(11)12-2)5-4-6-10-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSBMFIVJJBYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465031 | |

| Record name | 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74357-21-4 | |

| Record name | Methyl 2-ethoxy-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74357-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-ethoxypyridine-3-carboxylate is a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Its heterocyclic structure, incorporating both a pyridine ring and an ester functional group, makes it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. Understanding the physicochemical properties of this molecule is fundamental for its application in drug design, formulation development, and pharmacokinetic studies. This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of this compound, details the experimental protocols for their determination, and presents a logical workflow for these characterizations.

Physicochemical Properties

The physicochemical data for this compound are summarized in the tables below. It is important to note that while some data are available for the target compound, specific experimental values for melting point and boiling point have not been reported in the cited literature. Therefore, data for the closely related analog, Methyl nicotinate (Methyl 3-pyridinecarboxylate), are provided as an estimate.

General and Computational Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| CAS Number | 74357-21-4 | [1] |

| SMILES | CCOC1=C(C=CC=N1)C(=O)OC | [1] |

| Purity | ≥97% | [1] |

| LogP (o/w) | 1.2669 | |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | |

| Hydrogen Bond Acceptors | 4 | |

| Hydrogen Bond Donors | 0 | |

| Rotatable Bonds | 3 |

Experimental and Estimated Physical Properties

| Property | Value | Notes | Source |

| Physical State | Solid (estimated) | Based on analog data | [2] |

| Melting Point | 39 - 44 °C | Data for analog: Methyl nicotinate | [3][4][5][6][7] |

| Boiling Point | ~209 °C | Data for analog: Methyl nicotinate | [3][4][5] |

| pKa | ~4.02 ± 0.10 | Data for analog: Ethyl 6-methylpyridine-3-carboxylate | |

| Solubility | Soluble in alcohol and water (47.6 g/L at 20°C) | Data for analog: Methyl nicotinate. Expected to be soluble in various organic solvents. | [3][8][9] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible determination of physicochemical properties. Below are methodologies for key experiments.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.[10]

-

Apparatus: Capillary melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer, and a finely powdered sample of the compound.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically narrow (within 1-2 °C). A broad melting range often indicates the presence of impurities.

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube or a small test tube with a side arm, thermometer, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and a small volume of the liquid sample.

-

Procedure:

-

A few milliliters of the liquid are placed in the test tube.

-

A capillary tube is placed inside the test tube with its open end submerged in the liquid and the sealed end above the liquid surface.

-

The apparatus is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is carefully adjusted to maintain a steady stream of bubbles.

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

Water Solubility Determination (OECD Guideline 105)

The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for determining the water solubility of chemical substances.

-

Method: The "flask method" is generally suitable for substances with solubilities above 10⁻² g/L.

-

Procedure:

-

An excess amount of the solid substance is added to a known volume of distilled water in a flask.

-

The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (typically 24 hours).

-

After equilibration, the mixture is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

The concentration of the substance in the clear aqueous solution is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

-

The experiment is performed in triplicate to ensure the reliability of the results.

-

pKa Determination for Pyridine Derivatives

The pKa of the pyridine nitrogen is a critical parameter influencing the ionization state of the molecule at different pH values.

-

Method: Potentiometric titration or UV-Vis spectrophotometry are common methods. NMR spectroscopy can also be employed.

-

Potentiometric Titration Procedure:

-

A precise amount of the compound is dissolved in a known volume of water or a mixed aqueous-organic solvent system if the solubility in water is low.

-

A standardized solution of a strong acid (e.g., HCl) is incrementally added to the solution of the compound.

-

The pH of the solution is measured after each addition of the acid using a calibrated pH meter.

-

A titration curve is generated by plotting the pH versus the volume of acid added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the determination of the key physicochemical properties of a novel chemical entity like this compound.

Conclusion

This technical guide provides a summary of the core physicochemical properties of this compound, leveraging both computational data and experimental values from close structural analogs where direct data is unavailable. The detailed experimental protocols offer a standardized approach for researchers to determine these critical parameters in their own laboratories. The provided workflow visualization further clarifies the logical progression of compound characterization. A thorough understanding of these properties is indispensable for advancing the research and development of new chemical entities in the pharmaceutical and related industries.

References

- 1. chemscene.com [chemscene.com]

- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. methyl nicotinate, 93-60-7 [thegoodscentscompany.com]

- 4. Methyl nicotinate - Wikipedia [en.wikipedia.org]

- 5. Methyl nicotinate CAS 93-60-7 | 818713 [merckmillipore.com]

- 6. Methyl nicotinate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. Methyl nicotinate 99 93-60-7 [sigmaaldrich.com]

- 8. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 9. Pyridine [chemeurope.com]

- 10. 3-甲基吡啶-2-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

Methyl 2-ethoxypyridine-3-carboxylate molecular structure

An In-depth Technical Guide on the Molecular Structure of Methyl 2-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative with the chemical formula C₉H₁₁NO₃.[1] As a member of the pyridine carboxylate family, it holds potential as a key intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the ethoxy and methyl carboxylate groups on the pyridine ring offers multiple sites for further functionalization. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, and the experimental protocols used for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a pyridine ring substituted at the 2-position with an ethoxy group (-OCH₂CH₃) and at the 3-position with a methyl carboxylate group (-COOCH₃).

Chemical Structure:

Physicochemical Data

The key physicochemical and computational data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 74357-21-4 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| SMILES | CCOC1=C(C=CC=N1)C(=O)OC | [1] |

| InChI Key | HWSBMFIVJJBYGN-UHFFFAOYSA-N | [2] |

| Topological Polar Surface Area (TPSA) | 48.42 Ų | [1] |

| LogP (calculated) | 1.2669 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Spectroscopic and Structural Characterization

The confirmation of the molecular structure relies on a combination of spectroscopic techniques. While a publicly available single-crystal X-ray structure was not identified, the following sections detail the expected spectroscopic data based on the known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.[2]

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.2 - 8.4 | Doublet of Doublets | 1H | Pyridine Ring H-6 |

| ~ 7.8 - 8.0 | Doublet of Doublets | 1H | Pyridine Ring H-4 |

| ~ 7.0 - 7.2 | Doublet of Doublets | 1H | Pyridine Ring H-5 |

| ~ 4.4 - 4.6 | Quartet | 2H | Ethoxy -OCH₂ CH₃ |

| ~ 3.9 | Singlet | 3H | Ester -COOCH₃ |

| ~ 1.4 - 1.6 | Triplet | 3H | Ethoxy -OCH₂CH₃ |

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166 - 168 | Ester C =O |

| ~ 160 - 162 | Pyridine Ring C -2 (C-OEt) |

| ~ 150 - 152 | Pyridine Ring C -6 |

| ~ 138 - 140 | Pyridine Ring C -4 |

| ~ 118 - 120 | Pyridine Ring C -5 |

| ~ 115 - 117 | Pyridine Ring C -3 (C-COOMe) |

| ~ 65 - 67 | Ethoxy -OCH₂ CH₃ |

| ~ 52 - 54 | Ester -COOCH₃ |

| ~ 14 - 16 | Ethoxy -OCH₂CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is dominated by a strong carbonyl stretch from the ester group.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2980 - 2900 | Medium | C-H stretch (aliphatic) |

| ~ 1730 - 1715 | Strong | C=O stretch (ester) |

| ~ 1600 - 1580 | Medium-Strong | C=C / C=N stretch (pyridine ring) |

| ~ 1300 - 1200 | Strong | C-O stretch (ester and ether) |

| ~ 1150 - 1050 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

Expected Mass Spectrometry Data

| Technique | Ion | m/z (calculated) |

| Electrospray Ionization (ESI+) | [M+H]⁺ | 182.0761 |

| Electrospray Ionization (ESI+) | [M+Na]⁺ | 204.0580 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and structural characterization of this compound.

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol describes the synthesis from Methyl 2-chloropyridine-3-carboxylate and sodium ethoxide.

Materials and Reagents:

-

Methyl 2-chloropyridine-3-carboxylate

-

Sodium metal

-

Anhydrous Ethanol (EtOH)

-

Anhydrous Toluene

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of Sodium Ethoxide: Under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in small pieces to a stirred solution of anhydrous ethanol at 0 °C. Allow the mixture to warm to room temperature and stir until all the sodium has dissolved completely.

-

Substitution Reaction: To the freshly prepared sodium ethoxide solution, add a solution of Methyl 2-chloropyridine-3-carboxylate (1.0 equivalent) in anhydrous toluene.

-

Reaction Monitoring: Heat the reaction mixture to reflux (approximately 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench with water. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Dilute the remaining aqueous/toluene mixture with diethyl ether. Transfer to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Caption: Synthetic workflow for this compound.

Analytical and Characterization Protocol

Objective: To confirm the identity, structure, and purity of the synthesized product.

Instrumentation:

-

400 MHz NMR Spectrometer

-

FT-IR Spectrometer with ATR accessory

-

High-Resolution Mass Spectrometer (HRMS) with ESI source

Procedure:

-

NMR Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to an NMR tube.

-

NMR Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (e.g., COSY, HSQC) to confirm proton and carbon assignments and connectivity.

-

IR Spectroscopy: Place a small amount of the neat product (if liquid) or a thin film (if solid, dissolved in a volatile solvent and dried) onto the ATR crystal of the FT-IR spectrometer. Acquire the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into the ESI source of the HRMS instrument and acquire the spectrum in positive ion mode to obtain the exact mass of the [M+H]⁺ ion.

Caption: Logical workflow for the structural analysis of the target compound.

References

Unraveling the Enigmatic Profile of Methyl 2-ethoxypyridine-3-carboxylate: A Technical Overview

For Immediate Release

This technical guide addresses the current scientific understanding of Methyl 2-ethoxypyridine-3-carboxylate, a heterocyclic compound of interest to the research and drug development community. While a definitive, detailed mechanism of action for this specific molecule remains to be fully elucidated in publicly accessible scientific literature, this document serves to summarize the available information and provide a broader context based on the activities of structurally related substituted pyridine carboxylates.

This compound: Current Status

This compound is recognized primarily as a versatile synthetic intermediate in the preparation of more complex, biologically active molecules.[1] Limited direct research into its own pharmacological profile has been published. One source indicates potential biological activity against prostate cancer cells, though the underlying mechanism and quantitative efficacy data are not specified.[1]

Due to the absence of detailed experimental studies on its direct mechanism of action, this guide will explore the known biological activities of the broader class of substituted pyridine carboxylate derivatives to provide a hypothetical framework for potential research directions.

The Therapeutic Potential of the Substituted Pyridine Carboxylate Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, and its carboxylate derivatives have demonstrated a wide array of biological activities.[2][3][] These activities are diverse, ranging from enzyme inhibition to antimicrobial and psychotropic effects. The ease of substitution on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets.[2]

Below is a summary of observed biological activities for various substituted pyridine derivatives, which may inform future investigations into this compound or its derivatives.

| Compound Class | Biological Activity | Potential Mechanism of Action | Reference |

| C-3-substituted Pyridine-2,4-dicarboxylic Acids | Anticancer | Inhibition of human 2-oxoglutarate (2OG)-dependent oxygenase aspartate/asparagine-β-hydroxylase (AspH) | [5] |

| Thioalkyl Pyridine Derivatives | Psychotropic (Anxiolytic, Antidepressant) | Modulation of neuropsychiatric pathways | [6] |

| 2-Pyridone-3-carboxylic Acids | Antimicrobial (antibacterial) | Inhibition of DNA gyrase | [7] |

| 2-Alkoxy-3-cyanopyridine Derivatives | Cholinesterase Inhibition | Competitive inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) | [] |

| Pyridine-2-carboxaldehyde Thiosemicarbazones | Anticancer | Inhibition of ribonucleotide reductase | [8] |

Conceptual Frameworks and Experimental Considerations

Given its role as a building block, the primary utility of this compound lies in its potential for chemical modification to generate novel therapeutic agents. The following diagrams illustrate its role as a synthetic intermediate and a hypothetical mechanism of action based on related compounds.

Experimental Protocols for Future Research

While no specific protocols for this compound are available, researchers can adapt established methodologies for analogous compounds to investigate its potential biological activities.

a) Enzyme Inhibition Assays: To assess the potential for enzyme inhibition (e.g., against AspH, cholinesterases, or kinases), a mass spectrometry-based or fluorescence-based assay would be appropriate.

-

General Protocol:

-

Recombinant human enzyme is incubated with the test compound (this compound or its derivatives) at varying concentrations.

-

A known substrate for the enzyme is added to initiate the reaction.

-

The reaction is allowed to proceed for a defined period at an optimal temperature (e.g., 37°C).

-

The reaction is quenched, and the formation of the product is quantified using LC-MS/MS or a fluorescent plate reader.

-

IC50 values are calculated from the dose-response curves.

-

b) Cell-Based Assays for Anticancer Activity: To validate the preliminary finding of activity against prostate cancer cells, standard cell viability and proliferation assays should be conducted.

-

General Protocol (MTT Assay):

-

Prostate cancer cell lines (e.g., PC-3, LNCaP) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a serial dilution of the test compound for 48-72 hours.

-

MTT reagent is added to each well and incubated to allow for formazan crystal formation by viable cells.

-

The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage of the untreated control, and GI50 (concentration for 50% growth inhibition) values are determined.

-

Conclusion and Future Directions

This compound represents a molecule with untapped potential. While its primary role to date has been in chemical synthesis, the diverse and potent biological activities of the broader pyridine carboxylate family suggest that derivatives of this compound could be of significant interest for drug discovery. Future research should focus on the synthesis of a library of analogs and their systematic screening against a panel of biological targets, particularly in the areas of oncology and neuropharmacology. Elucidating a definitive mechanism of action for any active derivatives will be a critical step in their development as potential therapeutic agents.

References

- 1. This compound | 74357-21-4 | Benchchem [benchchem.com]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 5. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06738E [pubs.rsc.org]

- 7. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]

- 8. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Ethoxypyridine Derivatives: Synthesis, Pharmacological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-ethoxypyridine constitute a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and drug development. The incorporation of the 2-ethoxy group onto the pyridine ring modulates the molecule's lipophilicity, electronic properties, and steric profile, often leading to enhanced pharmacological activity and improved pharmacokinetic properties. This technical guide provides a comprehensive review of the synthesis, biological activities, and experimental methodologies related to 2-ethoxypyridine derivatives, with a focus on their potential as therapeutic agents.

Synthesis of 2-Ethoxypyridine Derivatives

The synthesis of 2-ethoxypyridine and its derivatives can be achieved through several strategic approaches, primarily involving the formation of the ether linkage at the C2 position of the pyridine ring.

One of the most common methods involves the nucleophilic substitution of a suitable leaving group, such as a halogen, on the pyridine ring with an ethoxide source. For instance, 2-chloropyridine or 2-bromopyridine can be reacted with sodium ethoxide in a suitable solvent like ethanol or N,N-dimethylformamide (DMF) to yield 2-ethoxypyridine.[1] This method is often favored for its simplicity and the ready availability of starting materials.

Another versatile approach is the O-alkylation of 2-hydroxypyridine (or its tautomer, 2-pyridone) . In this method, 2-hydroxypyridine is treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.[1] The base facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic oxygen that readily attacks the ethylating agent.

Transition metal-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of 2-ethoxypyridine derivatives. For example, a palladium-catalyzed coupling of a 2-halopyridine with ethanol can be employed.

A specific patented method for synthesizing a precursor, 2-hydroxyethylpyridine, which can be subsequently ethoxylated, involves the reaction of 2-picoline with paraformaldehyde in the presence of an acid catalyst and DMF as a solvent.[2]

The following diagram illustrates a general workflow for the synthesis of 2-ethoxypyridine derivatives via nucleophilic substitution.

Pharmacological Activities and Quantitative Data

2-Ethoxypyridine derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive scaffolds for drug discovery. The following sections summarize their key biological effects, with quantitative data presented in structured tables.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of 2-alkoxypyridine derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of critical cellular pathways involved in cancer cell proliferation and survival. The following table summarizes the in vitro cytotoxic activity of selected 2-alkoxypyridine derivatives.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-pyridine derivative 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [3] |

| Caco-2 (Colon) | 9.78 ± 0.7 | [3] | |

| Spiro-pyridine derivative 7 | HepG-2 (Liver) | 8.90 ± 0.6 | [3] |

| Caco-2 (Colon) | 7.83 ± 0.5 | [3] | |

| Spiro-pyridine derivative 8 | HepG-2 (Liver) | 8.42 ± 0.7 | [3] |

| Caco-2 (Colon) | 13.61 ± 1.2 | [3] | |

| Compound 3b | Huh-7 (Liver) | 4.03 | [4] |

| A549 (Lung) | - | [4] | |

| MCF-7 (Breast) | - | [4] | |

| Compound 5a | Huh-7 (Liver) | 6.06 | [4] |

| A549 (Lung) | - | [4] | |

| MCF-7 (Breast) | - | [4] |

Antibacterial Activity

The antibacterial potential of 2-alkoxypyridine derivatives has also been investigated. These compounds can exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2c (a 2-aminopyridine derivative) | S. aureus | 39 ± 0.000 | [5][6] |

| B. subtilis | 39 ± 0.000 | [5][6] | |

| B. cereus | 78 ± 0.000 | [5] | |

| E. faecalis | 78 ± 0.000 | [5] | |

| 2-(methyldithio)pyridine-3-carbonitrile | A. baumannii | 0.5 - 64 | [7] |

| Candida species | 0.25 - 2 | [7] |

Anticonvulsant Activity

Certain 2-substituted pyridine derivatives have shown significant anticonvulsant effects in preclinical models. The median effective dose (ED50) is a common metric used to express the potency of these compounds in vivo.

| Compound ID | Animal Model | ED50 (mg/kg) | Reference |

| Phenobarbital (Reference) | MES (mice) | 16.3 | [8] |

| PTZ (mice) | 12.7 | [8] | |

| Sodium Valproate (Reference) | MES (mice) | 261.2 | [8] |

| PTZ (mice) | 159.7 | [8] | |

| Compound 1g | MES (mice) | 29 | [9] |

| Compound 11a | MES (mice) | 50.8 | [10] |

| scPTZ (mice) | 76.0 | [10] | |

| Compound 11b | MES (mice) | 54.8 | [10] |

| scPTZ (mice) | 52.8 | [10] |

Anti-inflammatory Activity

Some pyridone and chromenopyridone derivatives have been shown to modulate inflammatory mediators, indicating their potential as anti-inflammatory agents.[11][12] The following diagram illustrates a hypothetical signaling pathway that could be targeted by such derivatives to exert their anti-inflammatory effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning 2-ethoxypyridine derivatives.

General Synthesis of 2-Ethoxypyridine via Nucleophilic Substitution

Materials:

-

2-Bromopyridine

-

Sodium ethoxide

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-bromopyridine (1.0 eq) in anhydrous DMF, add sodium ethoxide (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethoxypyridine.

In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., HepG-2, Caco-2)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Test compounds (2-ethoxypyridine derivatives)

-

Doxorubicin (positive control)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator (37 °C, 5% CO2)

-

Microplate reader

Procedure:

-

Culture the cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.

-

Seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds and the positive control (doxorubicin) in the culture medium.

-

Replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Maximal Electroshock (MES) Test for Anticonvulsant Activity

Materials:

-

Male CD1 mice (20-25 g)

-

Test compounds (2-ethoxypyridine derivatives)

-

Phenytoin or Carbamazepine (positive control)

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Corneal electrodes

-

Electroshock apparatus

Procedure:

-

Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) to the mice at various doses. Administer the vehicle to the control group and the positive control to another group.

-

At the time of peak effect (e.g., 30-60 minutes post-administration), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Calculate the percentage of protection for each dose group.

-

Determine the ED50 value (the dose that protects 50% of the animals from the tonic hind limb extension) using a suitable statistical method (e.g., probit analysis).

Conclusion

2-Ethoxypyridine derivatives represent a promising class of compounds with a diverse range of pharmacological activities, including anticancer, antibacterial, and anticonvulsant effects. The synthetic routes to these molecules are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working in this exciting area of medicinal chemistry. Further investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.

References

- 1. 2-Ethoxypyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data, MSDS | High Purity 2-Ethoxypyridine for Sale [pipzine-chem.com]

- 2. CN105237468B - A kind of method for synthesizing 2 ethoxy pyridines - Google Patents [patents.google.com]

- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Adaptation of Lorke's method to determine and compare ED50 values: the cases of two anticonvulsants drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. researchgate.net [researchgate.net]

- 11. In vivo and in vitro anti-inflammatory, antipyretic and ulcerogenic activities of pyridone and chromenopyridone derivatives, physicochemical and pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New pyridone, thioxopyridine, pyrazolopyridine and pyridine derivatives that modulate inflammatory mediators in stimulated RAW 264.7 murine macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Methyl 2-ethoxypyridine-3-carboxylate

Disclaimer: No specific Safety Data Sheet (SDS) for Methyl 2-ethoxypyridine-3-carboxylate (CAS No. 74357-21-4) is publicly available. This guide is compiled from safety data of structurally analogous compounds, including 2-ethoxypyridine, methyl nicotinate, and 2-methoxypyridine. The information provided should be treated as a baseline for safe handling procedures and may not fully encompass all potential hazards of the target compound. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this chemical.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the probable hazards and recommended handling procedures for this compound. Due to the absence of a dedicated Safety Data Sheet, a conservative approach to safety, based on the hazard profile of similar pyridine derivatives, is strongly advised.

Probable Hazard Profile

Based on the analysis of related pyridine and ester compounds, this compound is anticipated to present the following hazards:

-

Skin Irritation: Similar to methyl nicotinate and 2-methoxypyridine, the compound is likely to cause skin irritation upon contact.[1][2]

-

Serious Eye Irritation: Direct contact with the eyes is expected to cause serious irritation.[1][2]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to respiratory irritation.[1]

-

Flammability: While not confirmed, related compounds like 2-ethoxypyridine are flammable liquids.[3] Therefore, it is prudent to treat this compound as a potentially flammable substance and avoid sources of ignition.

Hazard and Precautionary Data from Analogous Compounds

The following table summarizes the hazard and precautionary statements for compounds structurally similar to this compound. This information should be used as a guide for handling the target compound.

| Compound | Hazard Statements | Precautionary Statements |

| 2-Ethoxypyridine | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3] | Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. Keep container tightly closed. Wear protective gloves/eye protection/face protection. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |

| Methyl Nicotinate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. IF ON SKIN: Wash with plenty of water. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes.[1] |

| 2-Methoxypyridine | Flammable liquid and vapor. Causes skin irritation. Causes serious eye irritation.[4] | Keep away from heat/sparks/open flames/hot surfaces. — No smoking. Keep container tightly closed. Ground/bond container and receiving equipment. Wear protective gloves/protective clothing/eye protection/face protection.[4] |

| Methyl 6-methylnicotinate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[5][6] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin irritation occurs: Get medical advice/attention.[5][6] |

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial when handling this compound. The following table outlines the recommended PPE based on the anticipated hazards.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |

| Hands | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber - check manufacturer's compatibility data). | To prevent skin contact and subsequent irritation. Nitrile gloves are a common recommendation for pyridine-based compounds.[7] |

| Body | A flame-retardant lab coat worn over personal clothing. | To protect against splashes and potential flammability. |

| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. | To minimize inhalation of potentially irritating vapors. |

Experimental Protocol: General Safe Handling in a Laboratory Setting

This protocol provides a general framework for the safe handling of substituted pyridine carboxylate esters like this compound.

1. Preparation and Pre-Reaction Setup:

-

Risk Assessment: Conduct a thorough risk assessment for the specific experiment, considering all reactants, products, and reaction conditions.

-

Fume Hood: All handling of the compound, including weighing and transferring, must be performed in a certified chemical fume hood to minimize inhalation exposure.[8]

-

PPE: Don all required personal protective equipment as outlined in the table above before handling the chemical.

-

Spill Kit: Ensure an appropriate spill kit, containing absorbent materials like sand or vermiculite, is readily available.[7]

-

Emergency Equipment: Verify the location and functionality of the nearest safety shower and eyewash station.

2. Handling and Reaction:

-

Inert Atmosphere: If the reaction is sensitive to air or moisture, use appropriate techniques for handling under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: If heating is required, use a well-controlled heating mantle, oil bath, or hot plate. Avoid open flames.

-

Addition of Reagents: Add reagents slowly and in a controlled manner to prevent exothermic reactions from becoming uncontrollable.

-

Monitoring: Continuously monitor the reaction for any unexpected changes in temperature, pressure, or color.

3. Work-up and Purification:

-

Quenching: If necessary, quench the reaction mixture carefully, for example, by slowly adding it to a cooled, stirred solution.

-

Extraction: When performing liquid-liquid extractions, ensure the separatory funnel is properly vented to release any pressure buildup.

-

Distillation/Chromatography: If purification is done by distillation or chromatography, perform these procedures within a fume hood.

4. Waste Disposal:

-

Segregation: Collect all waste containing this compound and its byproducts in a designated, properly labeled, and sealed waste container.

-

Compatibility: Do not mix with incompatible waste streams. Pyridine derivatives should be kept away from strong oxidizing agents and strong acids.[9]

-

Disposal: Dispose of the chemical waste through your institution's hazardous waste management program. Do not pour down the drain.[7]

5. Decontamination:

-

Glassware: Decontaminate all glassware that has been in contact with the compound using an appropriate solvent before washing.

-

Work Area: Clean the work area in the fume hood thoroughly after the experiment is complete.

Visualizing Safe Chemical Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a potentially hazardous chemical in a research laboratory setting.

Caption: A workflow for safe chemical handling in a laboratory.

This comprehensive guide, while based on data from analogous compounds, provides a robust framework for the safe handling of this compound. Adherence to these principles will help to minimize risks and ensure a safe working environment for all laboratory personnel.

References

- 1. lobachemie.com [lobachemie.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

The Multifaceted Biological Activities of Ethoxypyridine Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ethoxypyridine carboxylates and related pyridine derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the therapeutic potential of this class of compounds. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a potential mechanism of action to facilitate a deeper understanding of their pharmacological profiles.

Quantitative Biological Activity Data

The biological activities of ethoxypyridine carboxylates and their analogs span a range of therapeutic areas, including neuroscience, oncology, and infectious diseases. The following tables summarize the quantitative data from various studies, providing a comparative look at their potency.

Table 1: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

Ethoxypyridine analogs have been investigated for their ability to bind to nicotinic acetylcholine receptors, which are implicated in various neurological disorders. The binding affinity is typically expressed as the inhibition constant (Ki), with lower values indicating higher affinity.

| Compound/Analog | Receptor Subtype | Ki (nM) | Reference |

| 3-(2-aminoethoxy)pyridine Analog | Rat Brain Membranes | 26 | [1] |

| 5'-vinyl-6'-chloro substituted analog | Rat Brain Membranes | 0.076 | [1] |

| Homoazanicotine | nAChR | 7.8 |

Note: Data for homoazanicotine is included for structural and activity comparison within the broader class of pyridine-based nAChR ligands.

Table 2: In Vitro Anticancer and Cytotoxic Activity

Various pyridine carboxylate derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-b]pyridine derivative 4 | MCF-7 (Breast) | <50 | |

| Thieno[2,3-b]pyridine derivative 5 | A549 (Lung) | <50 | |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 3.6 | |

| Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 5.2 | |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 2.3 | |

| Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 5.7 | |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa (Cervical) | 4.1 | |

| Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | MCF-7 (Breast) | 11.9 | |

| 1,4-Dihydropyridine 7a | MOLT-4 (Leukemia) | 17.4 ± 2.0 | |

| 1,4-Dihydropyridine 7d | MCF-7 (Breast) | 28.5 ± 3.5 |

Table 3: Antitubercular Activity

Certain ethoxypyridine carboxylate analogs have shown promising activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Analog | M. tuberculosis Strain | MIC (µg/mL) | Reference |

| Imidazo[1,2-a]pyridine-3-carboxamide 15b | H37Rv | Low nanomolar | |

| Imidazo[1,2-a]pyridine-3-carboxamide 15d | H37Rv | Low nanomolar | |

| Imidazo[1,2-a]pyridinecarboxamide 15 | H37Rv | 0.10-0.19 µM | |

| Imidazo[1,2-a]pyridinecarboxamide 16 | H37Rv | 0.10-0.19 µM | |

| Imidazo[1,2-a]pyridinecarboxamide 15 | MDR/XDR strains | 0.05-1.5 µM | |

| Imidazo[1,2-a]pyridinecarboxamide 16 | MDR/XDR strains | 0.05-1.5 µM |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Nicotinic Acetylcholine Receptor Binding Assay ([³H]-Cytisine Displacement)

This assay is used to determine the binding affinity of test compounds to nicotinic acetylcholine receptors.

Materials:

-

Rat brain membranes (or specific cell lines expressing nAChR subtypes)

-

[³H]-Cytisine (radioligand)

-

Test compounds (ethoxypyridine carboxylate analogs)

-

Binding buffer (e.g., Tris-HCl buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer to remove endogenous ligands. Resuspend the final pellet in the binding buffer to a known protein concentration.

-

Binding Reaction: In a microcentrifuge tube, add the membrane preparation, [³H]-cytisine at a fixed concentration (typically below its Kd), and varying concentrations of the test compound. For determining non-specific binding, a high concentration of a known nAChR ligand (e.g., nicotine) is added to a separate set of tubes.

-

Incubation: Incubate the reaction mixtures at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-cytisine (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Test compounds (ethoxypyridine carboxylate derivatives)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be gently shaken to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antitubercular Activity Screening (Microplate Alamar Blue Assay - MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[3]

Materials:

-

Mycobacterium tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microplates

-

Test compounds (ethoxypyridine carboxylate derivatives)

-

Alamar Blue reagent

-

Microplate reader (optional, for quantitative results)

Procedure:

-

Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, and then dilute it 1:50 in 7H9 broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds directly in the 96-well plates using 7H9 broth. The final volume in each well should be 100 µL. Include a drug-free control and a sterility control (broth only).

-

Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well, bringing the final volume to 200 µL.

-

Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

-

Alamar Blue Addition: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.

-

Re-incubation: Re-incubate the plates at 37°C for 24-48 hours.

-

Result Interpretation: A color change from blue (oxidized state) to pink (reduced state) indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change. The results can be read visually or quantitatively by measuring the absorbance at 570 nm and 600 nm.[4]

Visualizing a Potential Mechanism of Action

While the precise signaling pathways for all ethoxypyridine carboxylates are not fully elucidated, many dihydropyridine derivatives, a subclass of pyridine carboxylates, are known to act as modulators of L-type calcium channels.[5] The following diagrams illustrate a potential experimental workflow for assessing cytotoxicity and a representative signaling pathway for calcium channel modulation.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. [3H]cytisine binding to nicotinic cholinergic receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

Spectroscopic and Synthetic Profile of Methyl 2-ethoxypyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a general synthetic protocol for Methyl 2-ethoxypyridine-3-carboxylate (CAS No: 74357-21-4). The information compiled is intended to support research and development activities where this molecule is a key intermediate or target compound.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₁₁NO₃[1]

-

Molecular Weight: 181.19 g/mol [1]

-

Synonyms: 3-Pyridinecarboxylic acid, 2-ethoxy-, methyl ester[1]

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound based on its chemical structure and analysis of related compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | dd | 1H | Pyridine H-6 |

| ~7.8-8.0 | dd | 1H | Pyridine H-4 |

| ~6.9-7.1 | dd | 1H | Pyridine H-5 |

| ~4.4-4.6 | q | 2H | -O-CH₂ -CH₃ |

| ~3.8-3.9 | s | 3H | -COOCH₃ |

| ~1.4-1.5 | t | 3H | -O-CH₂-CH₃ |

Note: dd = doublet of doublets, q = quartet, s = singlet, t = triplet. The exact chemical shifts and coupling constants for the pyridine protons are dependent on the electronic environment and would require experimental verification.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃

| Chemical Shift (δ) ppm | Assignment |

| ~165-168 | C =O (Ester) |

| ~160-163 | Pyridine C -2 (C-O) |

| ~145-148 | Pyridine C -6 |

| ~138-141 | Pyridine C -4 |

| ~115-118 | Pyridine C -5 |

| ~110-113 | Pyridine C -3 |

| ~63-66 | -O-CH₂ -CH₃ |

| ~51-53 | -COOCH₃ |

| ~14-16 | -O-CH₂-CH₃ |

Table 3: Expected Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~3100-3000 | Medium | C-H Stretch (Aromatic - Pyridine) |

| ~2980-2850 | Medium | C-H Stretch (Aliphatic - ethoxy, methyl) |

| ~1720-1740 | Strong | C=O Stretch (Ester)[2] |

| ~1580-1600 | Medium | C=C and C=N Stretch (Pyridine ring) |

| ~1250-1300 | Strong | C-O Stretch (Asymmetric - Ester) |

| ~1050-1150 | Strong | C-O Stretch (Ether) |

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data

Ionization Mode: Electron Ionization (EI)

| m/z Value | Proposed Fragment Ion | Notes |

| 181 | [M]⁺ (C₉H₁₁NO₃)⁺ | Molecular Ion |

| 166 | [M - CH₃]⁺ | Loss of a methyl radical from the ethoxy group. |

| 152 | [M - C₂H₅]⁺ or [M - OCH₃]⁺ | Loss of an ethyl radical or a methoxy radical. |

| 150 | [M - OCH₃ - H₂]⁺ | Further fragmentation from the m/z 152 ion. |

| 136 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical. |

| 122 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group, a common fragmentation for methyl esters.[3] |

Experimental Protocols

General Synthesis Protocol

The synthesis of this compound can be achieved via nucleophilic aromatic substitution on a suitable precursor, such as methyl 2-chloronicotinate.

Materials:

-

Methyl 2-chloronicotinate

-

Sodium ethoxide (or ethanol and a strong base like sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol (or a suspension of sodium hydride in anhydrous THF followed by the addition of ethanol) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled in an ice bath, and a solution of methyl 2-chloronicotinate in the same anhydrous solvent is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the completion of the reaction. The progress is monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the reaction is quenched by the careful addition of water.

-

The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Spectroscopic Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of the purified compound (~5-10 mg) is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data processing involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0 ppm).

2. Infrared (IR) Spectroscopy:

-

A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be analyzed in an appropriate cell.

-

The spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer over a typical range of 4000-400 cm⁻¹.

3. Mass Spectrometry (MS):

-

The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) interface.

-

For EI-MS, a standard electron energy of 70 eV is used to induce fragmentation.[4]

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

The Role of the Ethoxy Group in Pyridine Ring Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the influence of the ethoxy substituent on the chemical reactivity of the pyridine ring. Understanding these effects is crucial for designing synthetic routes and developing novel pyridine-based molecules in pharmaceuticals and agrochemicals.

Core Concepts: Electronic Effects of the Ethoxy Group

The ethoxy group (–OCH₂CH₃) exerts a dual electronic influence on the pyridine ring, which is analogous to the well-studied methoxy group.[1] This duality arises from the interplay of two fundamental effects: the resonance effect and the inductive effect.

-

Resonance Effect (+M): The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the pyridine ring's π-system.[1][2] This donation of electron density, known as a positive mesomeric or resonance effect, increases the electron density at the ortho and para positions relative to the substituent. This effect is particularly strong and often dominates, making the ring more nucleophilic and activating it towards electrophilic attack.[2][3]

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the ethoxy group withdraws electron density from the ring through the sigma (σ) bond.[1][3] This negative inductive effect deactivates the ring by making it more electron-poor.

The net effect on reactivity depends on the position of the ethoxy group and the nature of the reaction (electrophilic vs. nucleophilic substitution). Generally, for electrophilic aromatic substitution, the electron-donating resonance effect is the dominant factor.[1]

Caption: Resonance structures showing electron donation from the ethoxy group.

Impact on Pyridine Ring Reactivity

The pyridine ring itself is highly unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring.[4][5] Furthermore, in the acidic conditions typical for EAS, the nitrogen is protonated, creating a pyridinium cation that is even more strongly deactivated.[6]

The presence of an electron-donating ethoxy group can overcome this inherent lack of reactivity.[7]

-

Activation: The +M effect of the ethoxy group increases the electron density of the ring, making it more susceptible to attack by electrophiles.[2][7] This activation is most pronounced at the positions ortho and para to the ethoxy group.

-

Directing Effect: The ethoxy group is an ortho, para-director.[8] The carbocation intermediate (sigma complex) formed during electrophilic attack is significantly stabilized by resonance when the attack occurs at the ortho or para positions. This stabilization arises from a resonance structure where the positive charge is delocalized onto the ethoxy oxygen atom.

Caption: Generalized workflow for electrophilic substitution on 4-ethoxypyridine.

The electron-deficient nature of the pyridine ring makes it inherently more susceptible to nucleophilic aromatic substitution than benzene, especially at the 2- and 4-positions (ortho and para to the nitrogen).[9][10] The stability of the anionic Meisenheimer complex intermediate is key, and intermediates with the negative charge on the electronegative nitrogen atom are particularly stable.[9][11]

The ethoxy group's role in NAS is context-dependent:

-

As a Non-Leaving Group: When present on the ring but not at the site of substitution, the ethoxy group's electronic effects can influence the reaction rate. Its electron-donating nature generally disfavors NAS by increasing electron density on the ring, making it less attractive to nucleophiles. However, its inductive effect and ability to direct metallation can be exploited in specific synthetic strategies.

-

Directing Group in Pyridyne Chemistry: In a notable example, the 2-ethoxy group in 3-chloro-2-ethoxypyridine directs regioselective lithiation at the 4-position. Subsequent elimination generates a 3,4-pyridyne intermediate. The coordinating effect of the ethoxy group then directs the regioselective addition of an organomagnesium reagent to the 4-position, enabling a powerful 3,4-difunctionalization of the pyridine ring.[12][13]

Caption: Workflow for the difunctionalization of pyridine via a pyridyne intermediate.

The basicity of pyridine, measured by the pKa of its conjugate acid (the pyridinium ion), is sensitive to substituents. The lone pair of electrons on the nitrogen atom is responsible for its basicity.[14]

-

The ethoxy group's electron-donating resonance effect (+M) increases the electron density on the ring nitrogen, making the lone pair more available for protonation and thus increasing the basicity (higher pKa).

-

Conversely, its electron-withdrawing inductive effect (-I) decreases electron density at the nitrogen, reducing basicity (lower pKa).[15]

The final pKa value depends on the balance of these effects, which is determined by the substituent's position.

-

4-Ethoxypyridine: The ethoxy group is para to the nitrogen. The +M effect strongly donates electron density to the nitrogen, outweighing the -I effect. This results in a significant increase in basicity compared to pyridine.

-

3-Ethoxypyridine: The group is meta to the nitrogen. The resonance effect has no direct influence on the nitrogen at this position. Therefore, the -I effect dominates, leading to a decrease in basicity.

-

2-Ethoxypyridine: The group is ortho to the nitrogen. Here, the -I effect is strongest due to proximity, which decreases basicity.[15]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the influence of alkoxy groups on pyridine. Methoxy derivatives are included as they are well-documented and electronically analogous to ethoxy derivatives.

Table 1: pKa Values of Substituted Pyridines

| Compound | Substituent Position | pKa of Conjugate Acid | Reference |

| Pyridine | - | 5.17 | [16] |

| 2-Methoxypyridine | 2- | 3.28 | [16] |

| 3-Methoxypyridine | 3- | 4.88 | [16] |

| 4-Methoxypyridine | 4- | 6.6 | [15] |

| 2-Ethoxypyridine | 2- | 3.25 | [16] |

| 3-Ethoxypyridine | 3- | 4.86 | [16] |

Table 2: Reaction Yields for Synthesis of Substituted Ethoxypyridines

| Starting Material | Reagents | Product | Yield | Reaction Type | Reference |

| 2,5-Dibromopyridine | Sodium Ethoxide, Ethanol, Microwave | 2-Ethoxy-5-bromopyridine | 90% | Nucleophilic Aromatic Substitution | [17] |

| 3-Chloro-2-ethoxypyridine | 1. n-BuLi; 2. PhMgBr·LiCl; 3. H₂O | 2-Ethoxy-4-phenylpyridine | 64% | via Pyridyne Intermediate | [12] |

| 3-Hydroxypyridine | Ethyl bromide, KOH, TBAI | 3-Ethoxypyridine | 78% | Williamson Ether Synthesis | [18] |

Experimental Protocols

This protocol details the microwave-assisted nucleophilic substitution of 2,5-dibromopyridine with sodium ethoxide.

-

Reagents and Equipment:

-

2,5-Dibromopyridine

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol (EtOH)

-

Microwave reactor (e.g., Biotage-Initiator or CEM-Discover) with internal IR sensor

-

Standard laboratory glassware for workup and purification

-

-

Methodology:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To a microwave process vial, add 2,5-dibromopyridine.

-

Add the ethanolic solution of sodium ethoxide to the vial.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 30 minutes). The instrument's power will modulate automatically to maintain the target temperature.

-

After cooling, the reaction mixture is concentrated under reduced pressure to remove ethanol.

-

The residue is partitioned between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed in vacuo, and the crude product is purified by column chromatography on silica gel to yield 2-ethoxy-5-bromopyridine.

-

This protocol describes the multi-step synthesis involving regioselective metallation and reaction via a pyridyne intermediate.

-

Reagents and Equipment:

-

3-Chloro-2-ethoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Phenylmagnesium bromide lithium chloride complex (PhMgBr·LiCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Schlenk line and inert atmosphere (Argon or Nitrogen) setup

-

Cryostat or dry ice/acetone bath

-

-

Methodology:

-

Set up an oven-dried, three-necked flask under an inert atmosphere.

-

Add a solution of 3-chloro-2-ethoxypyridine in anhydrous THF to the flask and cool the mixture to -78 °C.

-

Slowly add a solution of n-BuLi (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete lithiation at the 4-position.

-

To the resulting mixture, add a solution of PhMgBr·LiCl (1.5 equivalents) in THF, still at -78 °C.

-

After the addition, remove the cooling bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 75 °C) for 2 hours to facilitate the elimination of LiCl and Mg(Cl)Br and the subsequent addition of the phenyl group.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography to afford 2-ethoxy-4-phenylpyridine.

-

References

- 1. organic chemistry - Why is methoxy group an electron donating group? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. organic chemistry - Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. courses.minia.edu.eg [courses.minia.edu.eg]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. organic chemistry - Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. chemistry-online.com [chemistry-online.com]

- 11. uoanbar.edu.iq [uoanbar.edu.iq]

- 12. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gcwgandhinagar.com [gcwgandhinagar.com]

- 15. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 16. studylib.net [studylib.net]

- 17. tandfonline.com [tandfonline.com]

- 18. 3-Ethoxypyridine|lookchem [lookchem.com]

Methodological & Application

Application Notes and Protocols: The Role of Methyl 2-ethoxypyridine-3-carboxylate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-ethoxypyridine-3-carboxylate is a versatile scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of a variety of biologically active compounds. Its substituted pyridine ring system allows for diverse functionalization, leading to the development of potent therapeutic agents targeting a range of diseases, from emesis to cancer. This document provides an overview of its application, including detailed synthetic protocols and the pharmacological profiles of its derivatives.

Application 1: Synthesis of Potent Antiemetic Agents

Derivatives of this compound have shown significant promise as dual antagonists of serotonin 5-HT3 and dopamine D2 receptors, key targets in the management of nausea and vomiting.

Quantitative Data: Receptor Binding Affinity and In Vivo Efficacy

The following table summarizes the pharmacological data for a representative antiemetic compound, (R)-5-bromo-N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide, a derivative conceptually related to the ethoxy-scaffold.[1]

| Compound | Target Receptor | Binding Affinity (IC50, nM) | In Vivo Efficacy (ID50, µg/kg, p.o.) |

| (R)-enantiomer of a 2-alkoxypyridine derivative | Dopamine D2 | 23.3 | Cisplatin-induced emesis (ferrets): 27.1 |